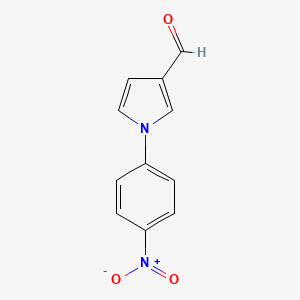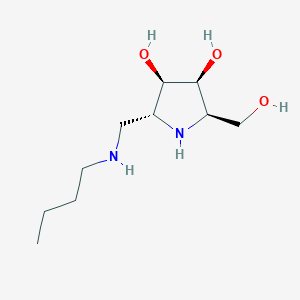![molecular formula C21H22NOP B12890266 Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]- CAS No. 59170-69-3](/img/structure/B12890266.png)
Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl((phenylamino)methyl)phosphine oxide is an organophosphorus compound that features a phosphine oxide group bonded to a dibenzyl and a phenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl((phenylamino)methyl)phosphine oxide typically involves the reaction of dibenzylphosphine with phenylamine in the presence of an oxidizing agent. One common method is the use of hydrogen peroxide as the oxidant, which facilitates the formation of the phosphine oxide group. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of dibenzyl((phenylamino)methyl)phosphine oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl((phenylamino)methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphorus compounds, reduced phosphines, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Dibenzyl((phenylamino)methyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of dibenzyl((phenylamino)methyl)phosphine oxide involves its interaction with molecular targets such as enzymes and metal ions. The phosphine oxide group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. Additionally, the phenylamino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylamino group.
Triphenylphosphine oxide: Contains three phenyl groups instead of dibenzyl and phenylamino groups.
Dibenzylphosphine oxide: Lacks the phenylamino group.
Uniqueness
Dibenzyl((phenylamino)methyl)phosphine oxide is unique due to the presence of both dibenzyl and phenylamino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
59170-69-3 |
|---|---|
Molekularformel |
C21H22NOP |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(dibenzylphosphorylmethyl)aniline |
InChI |
InChI=1S/C21H22NOP/c23-24(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-22-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI-Schlüssel |
YXDYWSVKDLDUMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


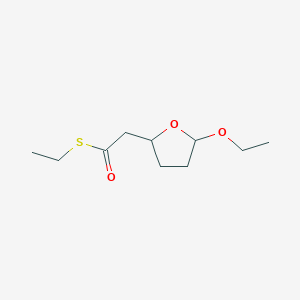
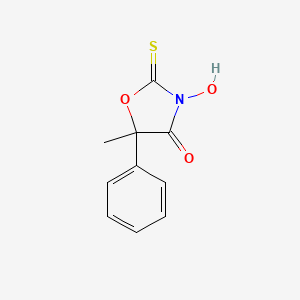
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
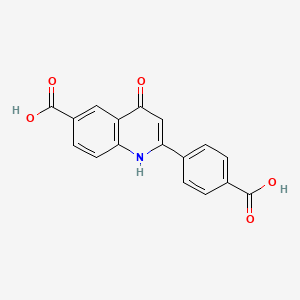
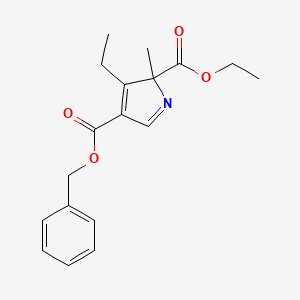

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)
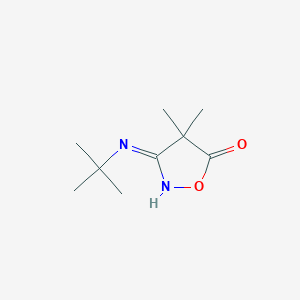
![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)

